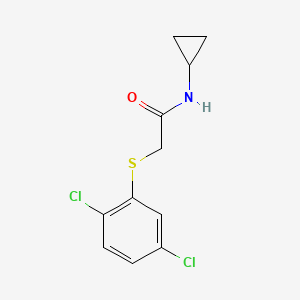
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is an organic compound characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide typically involves the reaction of 2,5-dichlorothiophenol with cyclopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 2,5-dichlorothiophenol: This can be synthesized by the chlorination of thiophenol using chlorine gas or a chlorinating agent.
Reaction with cyclopropylamine: The 2,5-dichlorothiophenol is then reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form the intermediate product.
Acylation with chloroacetyl chloride: The intermediate is then acylated using chloroacetyl chloride to yield n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the cyclopropyl group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-cyclopropylated products.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism by which n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclopropyl-2-((2,4-dichlorophenyl)thio)acetamide
- n-Cyclopropyl-2-((2,6-dichlorophenyl)thio)acetamide
- n-Cyclopropyl-2-((2,5-difluorophenyl)thio)acetamide
Uniqueness
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
793730-86-6 |
|---|---|
Formule moléculaire |
C11H11Cl2NOS |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C11H11Cl2NOS/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
Clé InChI |
IIUIZMAFAQGYGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Solubilité |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


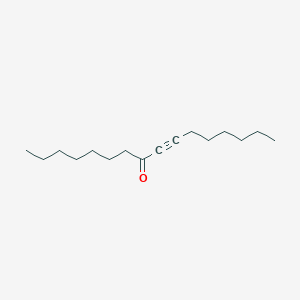
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
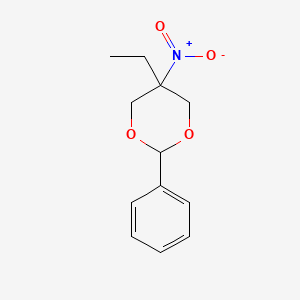
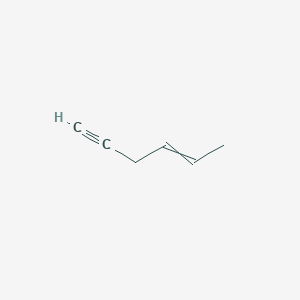
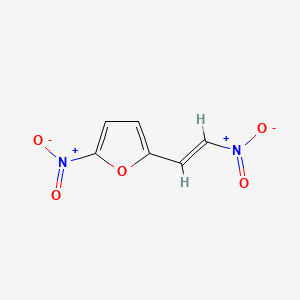
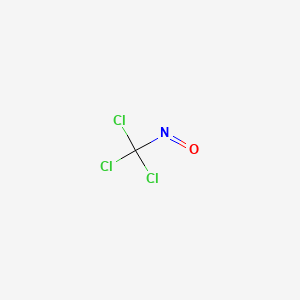
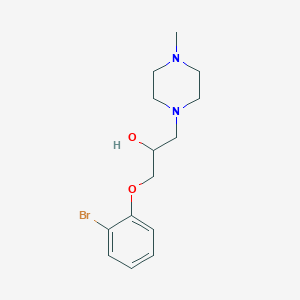
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
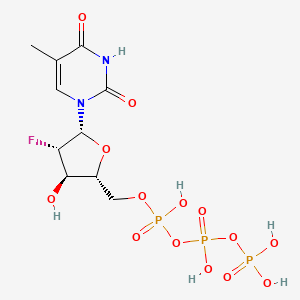
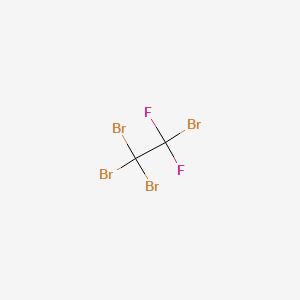
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
